molecular formula C16H15FO2 B7959933 Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate

Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate

Cat. No.: B7959933
M. Wt: 258.29 g/mol
InChI Key: PSQXMDGVTCDYPN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 2-fluoro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate typically involves the esterification of 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid.

    Reduction: 2-[4-(2-fluoro-5-methylphenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Methyl 2-[4-(2-chloro-5-methylphenyl)phenyl]acetate
  • Methyl 2-[4-(2-bromo-5-methylphenyl)phenyl]acetate
  • Methyl 2-[4-(2-methylphenyl)phenyl]acetate

Comparison: Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-halogenated analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-3-8-15(17)14(9-11)13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQXMDGVTCDYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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